molecular formula C17H24N2O4 B2609885 3-(4-Methoxycarbonyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1380861-63-1

3-(4-Methoxycarbonyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B2609885
CAS No.: 1380861-63-1
M. Wt: 320.389
InChI Key: AXLRKSDURDYZBP-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxycarbonyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester” is a derivative of N-Boc piperazine . The IUPAC name of the compound is tert-butyl 4- (4- (methoxycarbonyl)phenyl)piperidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for the compound is 1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-14(10-12-19)13-5-7-15(8-6-13)16(20)22-4/h5-8,14H,9-12H2,1-4H3 . This indicates that the compound has a molecular weight of 319.4 . Further structural analysis would require more specific data or computational chemistry methods.


Physical And Chemical Properties Analysis

The compound is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some derivatives, including 3-(4-Methoxycarbonyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester, have been synthesized and studied for their antimicrobial activities. The synthesis involves reactions of various ester ethoxycarbonylhydrazones with primary amines to yield novel compounds. These compounds have been screened for antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).

Characterization and Biological Evaluation

Further research includes the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound related to the tert-butyl ester . Spectroscopic evidences such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis have been used for characterization. The structure was further confirmed by single crystal XRD data. This compound exhibited poor antibacterial and moderate anthelmintic activity, highlighting the importance of structural variations in determining biological activity (Sanjeevarayappa et al., 2015).

Structural Studies and Crystal Engineering

Structural studies and crystal engineering of related piperazine derivatives have been conducted to understand their molecular configurations and intermolecular interactions. For instance, the crystal structure of 4-tert-Butyloxycarbonyl-6(S)-(hydroxymethyl)-3(S)-(1-methylethyl)piperazin-2-one has been determined, revealing significant insights into the molecular conformation and potential for forming hydrogen bonds (Kolter et al., 1996).

Application in Diesel Fuel Stabilization

Research on stabilizing ecologically clean diesel fuel using combinations of additives, including those related to this compound, has been conducted. These studies focus on understanding how sterically hindered phenol derivatives, similar in structure to the compound , can be used in combination with metal deactivators to enhance diesel fuel stability (Koshelev et al., 1996).

Properties

IUPAC Name

tert-butyl 3-(4-methoxycarbonylphenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-18-14(11-19)12-5-7-13(8-6-12)15(20)22-4/h5-8,14,18H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLRKSDURDYZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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